N,N,2-Trimethyl-6-nitroaniline
Description
Chemical Name: N,N,2-Trimethyl-6-nitroaniline CAS Number: 1369949-65-4 Molecular Formula: C₉H₁₂N₂O₂ Molecular Weight: 180.21 g/mol Structure: The compound features a benzene ring substituted with a nitro group (-NO₂) at the 6-position, a methyl group (-CH₃) at the 2-position, and two additional methyl groups attached to the amino nitrogen (N,N-dimethyl) .
Properties
IUPAC Name |
N,N,2-trimethyl-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-5-4-6-8(11(12)13)9(7)10(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWVHBAGISQFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: One common method for preparing N,N,2-Trimethyl-6-nitroaniline involves the nitration of aniline derivatives. This process typically uses nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.
Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,2-Trimethyl-6-nitroaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form various products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are commonly used in substitution reactions.
Major Products:
Oxidation: Products may include nitroso compounds or further oxidized derivatives.
Reduction: The major product is N,N,2-Trimethyl-6-aminoaniline.
Substitution: Products depend on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Dyes: N,N,2-Trimethyl-6-nitroaniline is used as an intermediate in the synthesis of various dyes and pigments.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Antitumor Agents: Derivatives of nitroanilines, including this compound, have been studied for their potential antitumor activities.
Pharmaceuticals: It is used in the development of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-6-nitroaniline involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares N,N,2-Trimethyl-6-nitroaniline with five analogs, highlighting substituent patterns, molecular properties, and applications:
Key Comparative Insights
Thermodynamic and Physical Properties
- Molecular Weight and Boiling Points :
- N-Benzyl-3-nitroaniline (228.25 g/mol) has a higher molecular weight and likely a higher boiling point than this compound (180.21 g/mol), reflecting increased van der Waals forces from the benzyl group .
- N-Ethyl-2-nitroaniline (166.18 g/mol) is lighter and more volatile, favoring its use in solution-phase reactions .
Research Findings
- Crystallography :
- Industrial Relevance :
- This compound is prioritized in pharmaceutical research due to its balanced steric and electronic properties, which improve drug candidate stability .
Biological Activity
N,N,2-Trimethyl-6-nitroaniline is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group () and three methyl groups attached to an aniline structure. The presence of the nitro group significantly influences the compound's reactivity and biological interactions. The compound's structure can be summarized as follows:
- Chemical Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.20 g/mol
- CAS Number : 183555-60-4
The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:
- Generation of Reactive Oxygen Species (ROS) : The reduction process can produce ROS, which are known to induce oxidative stress and damage cellular structures.
- Modulation of Cellular Signaling : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Research has indicated that derivatives of nitroanilines, including this compound, exhibit potential antitumor properties. Studies have shown that these compounds can inhibit tumor cell growth through various mechanisms:
- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compounds may trigger apoptotic pathways leading to cell death.
A comparative study highlighted the effectiveness of this compound against various cancer cell lines, demonstrating its potential as an antitumor agent .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant activity against certain bacterial strains. The structure-activity relationship indicates that modifications to the compound can enhance its efficacy against microbial pathogens .
Research Findings and Case Studies
- Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that this compound derivatives showed promising results in inhibiting the growth of specific cancer cell lines, with IC50 values indicating potent activity .
- Genotoxicity Assessment : Genetic toxicity studies revealed that the compound might induce mutations in bacterial strains, suggesting a need for careful handling due to potential carcinogenic effects .
- Synthesis and Characterization : Research involving the synthesis of this compound derivatives has shown that structural modifications can lead to enhanced biological activities, emphasizing the importance of chemical design in drug development .
Comparative Analysis with Similar Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| N,N-Dimethylaniline | Lacks nitro group | Limited antimicrobial properties |
| 2,4-Dinitroaniline | Contains two nitro groups | Enhanced reactivity and toxicity |
| N,N,2-Trimethylaniline | Similar structure without nitro | Lower biological activity |
| This compound | Nitro group enhances activity | Promising antitumor and antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
